Cas no 1354017-57-4 ([1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid benzyl ester)

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid benzyl ester is a chiral piperidine derivative featuring an L-alanine moiety and a benzyl carbamate protecting group. This compound is of interest in medicinal chemistry and peptide synthesis due to its structural versatility, enabling selective modifications at both the amino and carbamate functionalities. The (S)-configuration at the α-carbon ensures stereochemical precision, making it suitable for applications requiring enantioselective synthesis. Its stability under standard conditions and compatibility with common coupling reagents enhance its utility in constructing complex molecular architectures. The benzyl ester group offers straightforward deprotection pathways, facilitating further derivatization. This compound serves as a valuable intermediate in the development of bioactive molecules and pharmaceutical agents.
[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid benzyl ester structure
1354017-57-4 structure
商品名:[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid benzyl ester
CAS番号:1354017-57-4
MF:C16H23N3O3
メガワット:305.37212395668
CID:2160046

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid benzyl ester 化学的及び物理的性質

名前と識別子

    • [1-((S)-2-amino-propionyl)-piperidin-4-yl]-carbamic acid benzyl ester
    • (S)-Benzyl (1-(2-aminopropanoyl)piperidin-4-yl)carbamate
    • AM96696
    • [1-((S)-2-aminopropanyl)piperidin-4-yl]carbamic acid benzyl ester
    • [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid benzyl ester
    • インチ: 1S/C16H23N3O3/c1-12(17)15(20)19-9-7-14(8-10-19)18-16(21)22-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,17H2,1H3,(H,18,21)/t12-/m0/s1
    • InChIKey: YXKOACTUHVBKSQ-LBPRGKRZSA-N
    • ほほえんだ: O=C([C@H](C)N)N1CCC(CC1)NC(=O)OCC1C=CC=CC=1

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 375
  • トポロジー分子極性表面積: 84.7

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid benzyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
083854-500mg
1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid benzyl ester
1354017-57-4
500mg
£694.00 2022-03-01

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid benzyl ester 関連文献

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid benzyl esterに関する追加情報

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid benzyl ester: A Comprehensive Overview

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid benzyl ester, commonly referred to by its CAS number 1354017-57-4, is a complex organic compound with significant potential in the fields of pharmacology and medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. Recent advancements in chemical synthesis and bioassay techniques have further highlighted its potential applications in drug development.

The molecular structure of 1354017-57-4 is characterized by a piperidine ring, which serves as the central framework. The piperidine moiety is substituted at the 4-position with a carbamic acid benzyl ester group, while the 1-position bears an (S)-2-amino-propionyl substituent. This stereochemistry at the amino group is critical, as it influences the compound's pharmacokinetic properties and biological interactions. The combination of these functional groups endows the molecule with versatile reactivity and selectivity, making it an attractive candidate for various therapeutic interventions.

Recent studies have focused on the synthesis and optimization of [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid benzyl ester. Researchers have explored novel synthetic pathways to enhance yield and purity, leveraging advanced catalytic systems and stereoselective reactions. For instance, asymmetric induction techniques have been employed to control the stereochemistry of the amino group, ensuring high enantiomeric excess. These advancements have significantly improved the scalability of the compound's production, paving the way for large-scale manufacturing.

The biological activity of CAS 1354017-57-4 has been extensively investigated in preclinical models. Experimental data suggest that this compound exhibits potent inhibitory effects on specific enzymatic targets, which are implicated in various pathological conditions such as inflammation, neurodegenerative diseases, and cancer. For example, studies have demonstrated its ability to modulate key signaling pathways involved in cellular proliferation and apoptosis, making it a promising lead compound for anticancer drug development.

In addition to its enzymatic activity, [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid benzyl ester has shown remarkable pharmacokinetic properties. Preclinical evaluations indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for a drug candidate's efficacy and safety. The compound's bioavailability is enhanced by its lipophilic nature, allowing it to cross biological membranes efficiently. Furthermore, its metabolic stability ensures sustained therapeutic levels in vivo.

Recent breakthroughs in computational chemistry have also contributed to our understanding of this compound's interactions at molecular levels. Molecular docking studies have revealed precise binding modes with target proteins, providing insights into its mechanism of action. These findings have been corroborated by experimental assays, reinforcing the compound's potential as a therapeutic agent.

Looking ahead, CAS 1354017-57-4 holds immense promise for addressing unmet medical needs. Its versatility as a chemical scaffold allows for further functionalization to target diverse biological systems. Ongoing research is exploring its potential as a component in combination therapies or as a precursor for more potent analogs.

In conclusion, [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid benzyl ester (CAS 1354017-57-4) represents a significant advancement in medicinal chemistry. Its unique structure, coupled with cutting-edge research findings, positions it as a compelling candidate for future therapeutic applications. As research continues to unravel its full potential, this compound stands at the forefront of innovative drug discovery efforts.

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